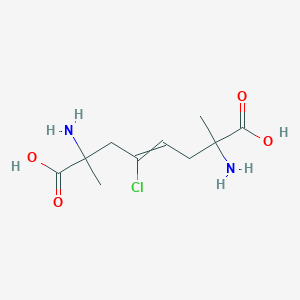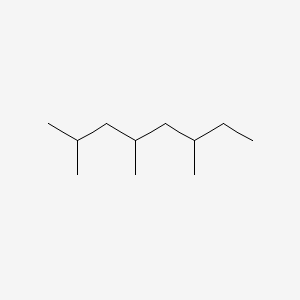
2,4,6-Trimethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyloctane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon consisting of an octane backbone with three methyl groups attached at the 2nd, 4th, and 6th positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyloctane can be synthesized through various organic reactions. One common method involves the hydrogenation of an alkyne precursor in the presence of a palladium catalyst. For example, an alkyne compound can react with two equivalents of hydrogen (H2) in the presence of palladium (Pd) to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of specific alkyne precursors. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under specific conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Halogenation can be carried out using chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Major Products:
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Substitution: Halogenated derivatives of this compound are formed.
Scientific Research Applications
2,4,6-Trimethyloctane has various applications in scientific research:
Biology and Medicine: While not directly used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities.
Mechanism of Action
As a hydrocarbon, 2,4,6-Trimethyloctane does not have a specific mechanism of action in biological systems. Its primary interactions are through van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate that undergoes transformations based on the reagents and conditions applied .
Comparison with Similar Compounds
- 2,2,4-Trimethyloctane
- 2,2,6-Trimethyloctane
- 2,4,7-Trimethyloctane
Comparison: 2,4,6-Trimethyloctane is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. For instance, the boiling point and density of this compound differ from its isomers due to the distinct spatial arrangement of the methyl groups .
Properties
CAS No. |
62016-37-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
2,4,6-trimethyloctane |
InChI |
InChI=1S/C11H24/c1-6-10(4)8-11(5)7-9(2)3/h9-11H,6-8H2,1-5H3 |
InChI Key |
XHNIFDXYGLPJLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


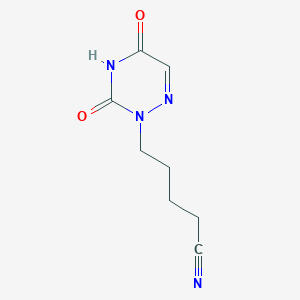
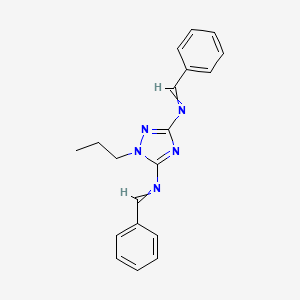
![N-[(3-Ethoxyphenyl)(phenyl)methyl]-2-(morpholin-4-yl)acetamide](/img/structure/B14541268.png)
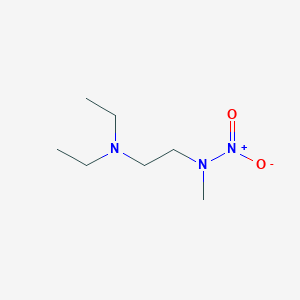
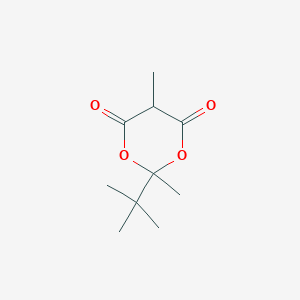
![1,1'-[Methylenebis(oxymethylene)]bis(2-methylbenzene)](/img/structure/B14541286.png)
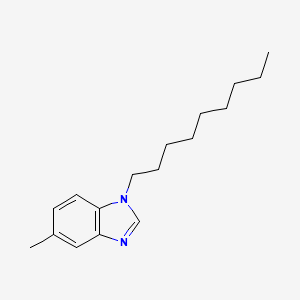
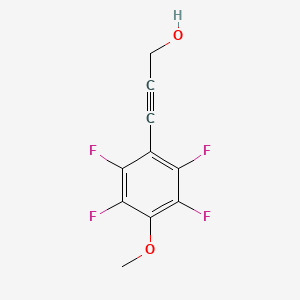
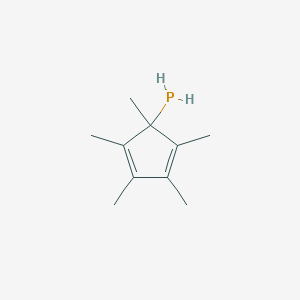
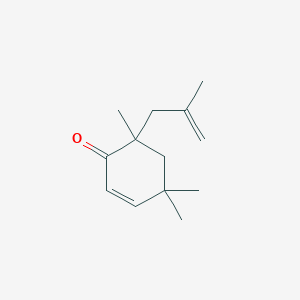
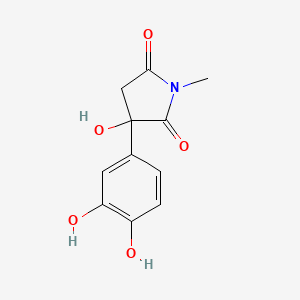
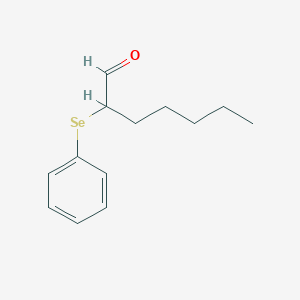
![N~2~-[2-(Diethylamino)ethyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14541328.png)
